REACTION_CXSMILES
|
C([O:4][CH:5]1[CH2:13][C:12]2[C:7](=[CH:8][CH:9]=[CH:10][C:11]=2[NH2:14])[CH2:6]1)(=O)C.CO.C(=O)([O-])[O-].[K+].[K+]>CC(O)C>[NH2:14][C:11]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:12]=1[CH2:13][CH:5]([OH:4])[CH2:6]2 |f:2.3.4|
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Name
|
|
Quantity
|
12.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1CC2=CC=CC(=C2C1)N
|
Name
|
|
Quantity
|
63 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
13.7 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
630 mL
|
Type
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solvent
|
Smiles
|
CC(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
|
washed with IPA (100 mL)
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C2CC(CC2=CC=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 65 mmol | |
AMOUNT: MASS | 9.7 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 98.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |